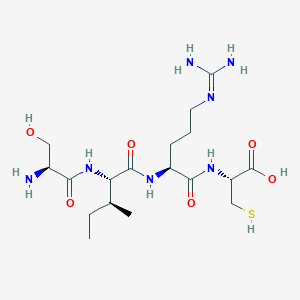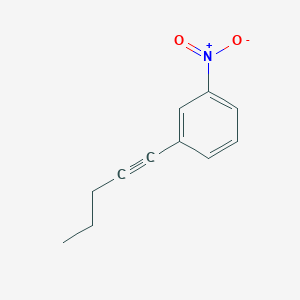
1-Nitro-3-(pent-1-yn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-3-(pent-1-yn-1-yl)benzene is an organic compound characterized by a nitro group (-NO2) attached to a benzene ring, which is further substituted with a pent-1-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-3-(pent-1-yn-1-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 3-(pent-1-yn-1-yl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-3-(pent-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or ozone.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as hydroxide ions, amines.
Oxidation: Potassium permanganate, ozone.
Major Products Formed:
Reduction: 1-Amino-3-(pent-1-yn-1-yl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Scientific Research Applications
1-Nitro-3-(pent-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: Potential use in the development of bioactive compounds due to its ability to undergo functional group modifications.
Medicine: Investigated for its potential pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Nitro-3-(pent-1-yn-1-yl)benzene is primarily determined by its functional groups. The nitro group is electron-withdrawing, which influences the reactivity of the benzene ring and the alkyne group. The compound can interact with various molecular targets through electrophilic or nucleophilic interactions, depending on the specific reaction conditions and the nature of the interacting species.
Comparison with Similar Compounds
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Similar in structure but with a different substituent on the benzene ring.
1-Bromo-3-(pent-4-yn-1-yl)benzene: Contains a bromine atom instead of a nitro group.
Prop-1-yn-1-ylbenzene: Lacks the nitro group, making it less reactive in certain types of reactions.
Uniqueness: 1-Nitro-3-(pent-1-yn-1-yl)benzene is unique due to the presence of both a nitro group and an alkyne group on the benzene ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic organic chemistry and related fields .
Properties
CAS No. |
803730-26-9 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-nitro-3-pent-1-ynylbenzene |
InChI |
InChI=1S/C11H11NO2/c1-2-3-4-6-10-7-5-8-11(9-10)12(13)14/h5,7-9H,2-3H2,1H3 |
InChI Key |
KFACMMXZVFKIDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate](/img/structure/B12528203.png)
![3-Anilino-1-[2-(nitromethyl)cyclopentyl]-3-phenylpropan-1-one](/img/structure/B12528216.png)
![Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B12528229.png)
![[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B12528230.png)
![4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol](/img/structure/B12528234.png)
![[1,1'-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2'-methyl-](/img/structure/B12528241.png)
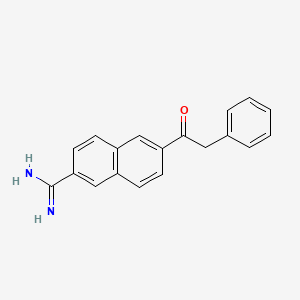
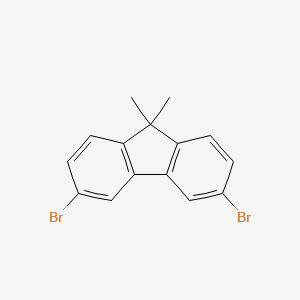
![N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide](/img/structure/B12528246.png)
![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)
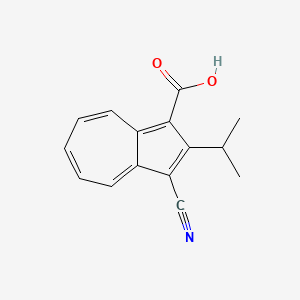
![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)
